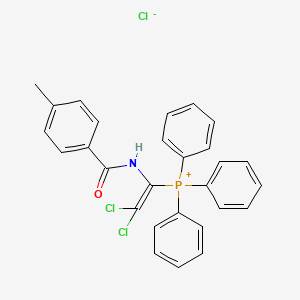
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is a complex organic compound with a molecular formula of C28H23Cl2NOP*Cl and a molecular weight of 526.829 . This compound is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a 4-methylbenzamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a 4-methylbenzamido derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with cellular membranes, while the dichlorovinyl and 4-methylbenzamido groups contribute to its reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:
(2,2-Dichloro-1-(4-methoxybenzamido)vinyl)triphenylphosphonium chloride: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and reactivity.
(2,2-Dichloro-1-(4-chlorobenzamido)vinyl)triphenylphosphonium chloride: The presence of a chloro group instead of a methyl group can lead to different chemical behaviors and applications.
(2,2-Dichloro-1-(4-bromobenzamido)vinyl)triphenylphosphonium chloride:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
CAS No. |
86521-52-0 |
|---|---|
Molecular Formula |
C28H23Cl3NOP |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[2,2-dichloro-1-[(4-methylbenzoyl)amino]ethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H22Cl2NOP.ClH/c1-21-17-19-22(20-18-21)27(32)31-28(26(29)30)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,1H3;1H |
InChI Key |
FNZIJSSKNCWVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


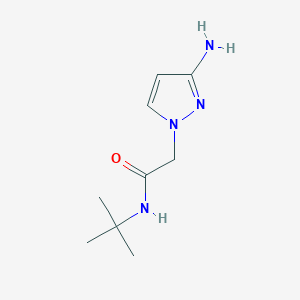
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
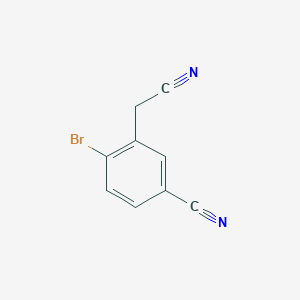
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)

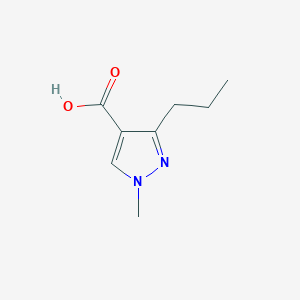

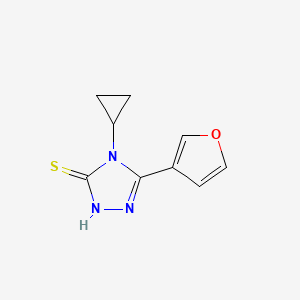
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
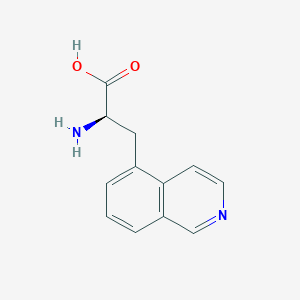
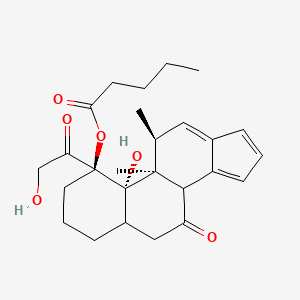


![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
